2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Overview
Description
2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves multiple steps. The starting material is often a chromen derivative, which undergoes a series of reactions including alkylation, acylation, and amidation. The reaction conditions may vary, but common reagents include organic halides, acyl chlorides, and amines. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate: This compound shares a similar chromen core structure but differs in its functional groups.
4-methyl-2-oxo-2H-chromen-7-yl acetate: Another chromen derivative with different substituents.
Uniqueness
2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetramethylpiperidinyl moiety, in particular, may contribute to its enhanced stability and biological activity .
Properties
Molecular Formula |
C24H34N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C24H34N2O4/c1-7-8-16-11-21(28)30-19-10-15(2)9-18(22(16)19)29-14-20(27)25-17-12-23(3,4)26-24(5,6)13-17/h9-11,17,26H,7-8,12-14H2,1-6H3,(H,25,27) |
InChI Key |
SRDTYJGIGGEJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC3CC(NC(C3)(C)C)(C)C |
Origin of Product |
United States |
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